6-Chloro-2-fluoropurine-9-b-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H24ClFN2O5 |

|---|---|

Peso molecular |

522.9 g/mol |

Nombre IUPAC |

[(2R,5R)-5-(4-chloro-6-fluorobenzimidazol-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C28H24ClFN2O5/c1-16-3-7-18(8-4-16)27(33)35-14-24-23(37-28(34)19-9-5-17(2)6-10-19)13-25(36-24)32-15-31-26-21(29)11-20(30)12-22(26)32/h3-12,15,23-25H,13-14H2,1-2H3/t23?,24-,25-/m1/s1 |

Clave InChI |

TZOFMWPMYZRSHS-OPWSDZRHSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)N3C=NC4=C3C=C(C=C4Cl)F)OC(=O)C5=CC=C(C=C5)C |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C=C(C=C4Cl)F)OC(=O)C5=CC=C(C=C5)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside is a synthetic purine nucleoside analog with significant potential as a therapeutic agent, particularly in oncology and virology. As a member of the antimetabolite class of drugs, its mechanism of action is predicated on its structural similarity to endogenous nucleosides, allowing it to interfere with fundamental cellular processes such as DNA synthesis and repair. This technical guide synthesizes the current understanding of related purine analogs to propose a detailed, multi-stage mechanism of action for this specific compound. We will explore its anticipated intracellular activation, molecular targets, and the resultant downstream cellular consequences. Furthermore, this guide provides a comprehensive framework of established experimental protocols to rigorously investigate and validate this hypothesized mechanism, empowering researchers to further elucidate its therapeutic potential.

Introduction: The Rationale for Targeting Nucleoside Metabolism

Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy.[1] By mimicking the natural building blocks of DNA and RNA, these agents can deceptively enter cellular metabolic pathways.[1] Once inside the cell, they can exert their cytotoxic or antiviral effects through a variety of mechanisms, including the inhibition of critical enzymes involved in nucleic acid synthesis and incorporation into nascent DNA or RNA chains, leading to chain termination and the induction of apoptosis.[2][3]

The compound 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside is a purine analog with several key structural features that suggest a potent and multifaceted mechanism of action:

-

The 6-Chloro and 2-Fluoro Purine Core: The halogen substitutions on the purine ring are critical for its biological activity. The 6-chloro group can act as a good leaving group, potentially enabling covalent interactions with target enzymes.[4] The 2-fluoro substitution can alter the electronic properties of the purine base, influencing its interaction with cellular enzymes and enhancing the stability of the glycosidic bond.

-

A 2-Deoxyribose Sugar: The presence of a 2-deoxyribose moiety suggests that this analog is a substrate for enzymes involved in DNA synthesis and will likely be incorporated into DNA.

-

Ester-Linked Protecting Groups: The 3' and 5' hydroxyl groups of the deoxyribose are protected by p-toluoyl esters. This modification renders the molecule more lipophilic, a common strategy to enhance cell membrane permeability and oral bioavailability.[5] These protecting groups are designed to be cleaved by intracellular esterases, releasing the active nucleoside analog within the target cell.

A Hypothesized Multi-Stage Mechanism of Action

Based on the known behavior of similar purine nucleoside analogs, we propose the following multi-stage mechanism of action for 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside:

Stage 1: Cellular Uptake and Intracellular Activation

The journey of this compound begins with its passive diffusion across the cell membrane, facilitated by its lipophilic p-toluoyl protecting groups. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, liberating the active nucleoside, 6-Chloro-2-fluoropurine-9-β-D-2-deoxyriboside.

This free nucleoside is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 6-Chloro-2-fluoropurine-9-β-D-2-deoxyriboside triphosphate. This bioactivation is a critical step, as the triphosphate analog is the species that directly interacts with the cellular machinery of DNA synthesis.

Stage 2: Molecular Targeting and Inhibition of DNA Synthesis

The activated triphosphate analog is a structural mimic of the natural deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP). This allows it to compete with these endogenous nucleotides for the active sites of DNA polymerases.

The primary molecular targets are therefore anticipated to be:

-

DNA Polymerases: The triphosphate analog can be incorporated into the growing DNA strand by DNA polymerases. The presence of the 2-fluoro substituent may alter the sugar pucker conformation, potentially leading to chain termination or slowing the rate of further elongation.

-

Ribonucleotide Reductase (RNR): Some purine analogs are known to inhibit RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Inhibition of RNR would lead to a depletion of the cellular pool of deoxynucleotides, further hindering DNA synthesis.

Stage 3: Downstream Cellular Consequences

The disruption of DNA synthesis triggers a cascade of downstream cellular events, ultimately leading to cell death. These consequences include:

-

Induction of Apoptosis: The accumulation of DNA strand breaks and the stalling of replication forks are potent signals for the initiation of the intrinsic apoptotic pathway.[2] This involves the activation of caspase cascades, leading to the orderly dismantling of the cell.

-

Cell Cycle Arrest: In response to DNA damage, cell cycle checkpoints are activated to halt cell cycle progression, typically at the G1/S or G2/M phases.[6] This provides the cell with an opportunity to repair the damage; however, if the damage is too extensive, apoptosis is initiated.

Experimental Validation of the Hypothesized Mechanism

A rigorous investigation of the proposed mechanism of action requires a multi-pronged experimental approach. The following protocols provide a framework for validating each stage of the hypothesized pathway.

Validating Cellular Uptake and Activation

Objective: To confirm that the prodrug is taken up by cells and converted to its active triphosphate form.

Experimental Protocol: LC-MS/MS Analysis of Intracellular Metabolites

-

Cell Culture: Culture the target cancer cell line (e.g., a leukemia or lymphoma cell line) to a sufficient density.

-

Treatment: Treat the cells with a known concentration of 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside for various time points (e.g., 0, 1, 4, 8, and 24 hours).

-

Metabolite Extraction: At each time point, harvest the cells and perform a metabolite extraction using a cold methanol/water solution.

-

LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific method to detect and quantify the parent prodrug, the de-esterified nucleoside, and its mono-, di-, and triphosphate forms.

-

Data Analysis: Plot the intracellular concentrations of each metabolite over time to determine the kinetics of uptake and activation.

| Metabolite | Expected Observation |

| Prodrug | Rapidly decreases over time |

| Active Nucleoside | Transiently appears and then decreases |

| Monophosphate | Appears and reaches a steady state |

| Diphosphate | Appears and reaches a steady state |

| Triphosphate | Accumulates over time |

Identifying Molecular Targets

Objective: To determine if the active triphosphate analog inhibits DNA polymerases and/or is incorporated into DNA.

Experimental Protocol: In Vitro DNA Polymerase Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain purified human DNA polymerase (e.g., polymerase α, δ, or ε) and a single-stranded DNA template with a primer annealed to it. Prepare a reaction mixture containing dATP, dGTP, dCTP, and radiolabeled dTTP.

-

Inhibition Assay: Perform the polymerase reaction in the presence of increasing concentrations of the synthesized 6-Chloro-2-fluoropurine-9-β-D-2-deoxyriboside triphosphate.

-

Product Analysis: Separate the reaction products by gel electrophoresis and quantify the amount of DNA synthesis by autoradiography or phosphorimaging.

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the analog that inhibits 50% of the DNA polymerase activity.

Experimental Protocol: DNA Incorporation Assay

-

Cell Culture and Treatment: Treat cells with the compound, potentially using a clickable analog (e.g., with an alkyne group) for easier detection.

-

Genomic DNA Isolation: Isolate genomic DNA from the treated cells.

-

Detection of Incorporated Analog:

Assessing Downstream Cellular Effects

Objective: To confirm that treatment with the compound induces apoptosis and cell cycle arrest.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis and Cell Cycle

-

Cell Culture and Treatment: Treat the target cell line with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Apoptosis Staining: For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI).[9]

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

-

Cell Cycle Staining: For cell cycle analysis, fix the cells in ethanol and stain the DNA with PI. The intensity of PI fluorescence is proportional to the DNA content.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

The proposed mechanism of action for 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside provides a solid foundation for its further investigation as a potential therapeutic agent. Its design as a prodrug with a halogenated purine core suggests a potent antimetabolite activity. The experimental framework outlined in this guide offers a clear path to rigorously test this hypothesis.

Future research should focus on identifying the specific DNA polymerases that are most sensitive to inhibition by the active triphosphate analog, as this could provide insights into potential tumor-specific sensitivities. Furthermore, investigating the potential for this compound to overcome common mechanisms of resistance to other nucleoside analogs would be a valuable area of exploration. A thorough understanding of its mechanism of action is paramount for its successful translation into a clinical setting.

References

- 1. Antimetabolites [healthline.com]

- 2. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gosset.ai [gosset.ai]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 6-Chloro-2-Fluoropurine Nucleosides: A Technical Guide for Drug Discovery and Development

Introduction: The Strategic Advantage of Halogenated Purine Nucleosides in Therapeutics

Nucleoside analogs represent a cornerstone in the treatment of cancer and viral diseases.[1] By mimicking endogenous nucleosides, these agents can disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the purine ring has emerged as a powerful approach to enhance the therapeutic potential of these molecules. Fluorine, with its small size and high electronegativity, can increase the metabolic stability of the glycosidic bond and modulate the electronic properties of the nucleobase.[1] The chloro group at the 6-position of the purine ring provides a reactive site for further chemical modification and can contribute to the molecule's biological activity.[2] This guide provides an in-depth exploration of the biological activity of a specific class of these halogenated compounds: 6-chloro-2-fluoropurine nucleosides. We will delve into their synthesis, mechanisms of action, and the experimental methodologies used to characterize their potent anticancer and antiviral properties, offering valuable insights for researchers and professionals in the field of drug development.

Anticancer Activity: A Multi-pronged Assault on Malignant Cells

6-Chloro-2-fluoropurine nucleosides have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including melanoma, lung carcinoma, ovarian carcinoma, and colon adenocarcinoma.[3] Their efficacy is comparable to established chemotherapeutics like cladribine.[3] The primary mechanisms underlying their antitumor activity involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of the anticancer activity of 6-chloro-2-fluoropurine nucleosides is their ability to induce apoptosis, or programmed cell death.[3] This is a critical mechanism for eliminating malignant cells in a controlled manner, minimizing damage to surrounding healthy tissues. The apoptotic cascade initiated by these compounds is believed to proceed primarily through the intrinsic, or mitochondrial, pathway.

dot

Caption: Intrinsic apoptosis pathway induced by 6-chloro-2-fluoropurine nucleosides.

Studies on related 6-chloropurine nucleosides have shown a decrease in mitochondrial membrane potential upon treatment, a key initiating event in the intrinsic pathway. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome and the activation of the initiator caspase, Caspase-9.[4][5] Activated Caspase-9, in turn, cleaves and activates effector caspases, such as Caspase-3, which are responsible for the execution phase of apoptosis, leading to the dismantling of the cell.[3]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, 6-chloro-2-fluoropurine nucleosides can halt the cell cycle, preventing the uncontrolled proliferation characteristic of cancer cells.[3] Cell cycle analysis has revealed that these compounds can induce a G2/M phase arrest.[3] This suggests that the cells are unable to complete mitosis, likely due to DNA damage or other cellular stress induced by the nucleoside analogs.

Table 1: Anticancer Activity of Representative 6-Chloropurine Nucleosides

| Compound | Cancer Cell Line | Assay | GI50 (µM) | Reference |

| 6-Chloropurine riboside derivative 1 | Human Melanoma (A375) | SRB | 5.2 | [3] |

| 6-Chloropurine riboside derivative 2 | Human Lung Carcinoma (A549) | SRB | 8.1 | [3] |

| 6-Chloropurine riboside derivative 3 | Human Ovarian Carcinoma (OVCAR-3) | SRB | 6.5 | [3] |

| 6-Chloropurine riboside derivative 4 | Human Colon Adenocarcinoma (HT-29) | SRB | 7.3 | [3] |

Note: The data presented is for 6-chloropurine nucleosides, which are structurally similar to 6-chloro-2-fluoropurine nucleosides and serve as a strong indicator of their potential anticancer activity.

Antiviral Activity: A Promising Frontier in Combating Viral Infections

The structural features of 6-chloro-2-fluoropurine nucleosides also make them promising candidates for antiviral drug development. They have shown activity against a range of DNA and RNA viruses.

Mechanism of Antiviral Action

The primary antiviral mechanism of nucleoside analogs, including 6-chloro-2-fluoropurine derivatives, is the inhibition of viral nucleic acid synthesis.[6] After entering a host cell, the nucleoside is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate analog can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase.[7] The presence of the halogenated purine analog in the nucleic acid chain can lead to chain termination, preventing the completion of the viral genome. Additionally, the triphosphate analog can act as a competitive inhibitor of the viral polymerase, further disrupting viral replication.[7]

dot

References

- 1. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Intrinsic Pathway in Apoptosis Activation and Progression in Peyronie's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure-Activity Relationship of 2-Deoxy-2-Fluoropurine Analogs

Introduction: The Strategic Role of Fluorine in Purine Nucleoside Drug Design

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, and nowhere is its impact more profound than in the field of nucleoside analogs.[1][2] Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, offers a unique combination of steric and electronic properties.[3][4] When strategically placed within a purine nucleoside framework, specifically at the 2'-position of the sugar moiety, it imparts significant advantages. These 2-deoxy-2-fluoropurine analogs have emerged as a privileged scaffold for developing potent antiviral and anticancer agents.[5][6]

The introduction of a 2'-fluoro substituent fundamentally alters the nucleoside's character in several key ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen or carbon-hydroxyl bond. This increased strength enhances the stability of the N-glycosidic bond, rendering the nucleoside more resistant to enzymatic cleavage by phosphorylases.[2][7]

-

Conformational Control: The highly electronegative fluorine atom exerts a powerful stereoelectronic effect on the ribose ring, influencing its pucker. It often locks the sugar into a C3'-endo conformation, which mimics the geometry of natural ribonucleosides and is often preferred for recognition by viral polymerases.[8]

-

Modulation of Biological Activity: By acting as an isopolar and isosteric mimic of a hydroxyl group, the 2'-fluoro group can facilitate crucial hydrogen bonding interactions within enzyme active sites while preventing the native 2'-OH-mediated chemistry.[1]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-deoxy-2-fluoropurine analogs, synthesizing data from seminal studies to offer field-proven insights for researchers and drug development professionals. We will dissect the causal relationships between specific structural modifications and their resulting biological activities, detail key experimental protocols, and present a framework for the rational design of next-generation therapeutic agents.

Core Structure-Activity Relationships: Dissecting the Molecule

The biological activity of 2-deoxy-2-fluoropurine analogs is a finely tuned interplay between the modifications on the purine base and the sugar moiety. Understanding the SAR at each position is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

The Sugar Moiety: The Engine of Activity

While the 2'-fluoro group is the defining feature, further modifications to the sugar ring have led to significant breakthroughs in potency and drug-like properties.

-

The 2'-Fluoro, 2'-C-Methyl Combination: The addition of a methyl group at the C2' position, in conjunction with the 2'-fluoro atom, has proven to be a highly successful strategy, most notably exemplified by the anti-HCV drug Sofosbuvir.[8] This dual modification is a primary source of the potent antiviral activity observed in many analogs.[8][9] The 2'-C-methyl group can act as a steric block, preventing chain elongation after the nucleoside analog is incorporated into the viral RNA or DNA by the polymerase. The synthesis of 2'-deoxy-2'-fluoro-2'-C-methyl nucleosides has been a major focus of anti-HCV research.[10][11]

-

Chirality and L-Nucleosides: Conventionally, D-nucleosides, which mimic natural substrates, have been the focus of drug design. However, research has demonstrated that certain L-nucleosides can exhibit equal or even superior potency and improved safety profiles compared to their D-enantiomers.[12] This has prompted the synthesis and evaluation of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides as potential antiviral agents.[12]

-

Modifications at the 4'-Position: The 4'-position of the sugar ring offers another critical handle for modulating activity. The 4'-chloromethyl substituted cytidine analog, ALS-8112, demonstrated potent activity against the Respiratory Syncytial Virus (RSV).[13] This spurred the synthesis of a series of novel 4'-modified-2'-deoxy-2'-fluoro nucleosides, although subsequent analogs did not show broad-spectrum antiviral activity, highlighting the specific and sensitive nature of SAR at this position.[13][14] The replacement of the furanose ring oxygen with sulfur to create 4'-thioarabinofuranosyl nucleosides has also been explored, yielding compounds with potent anti-herpes simplex virus (HSV) activity.[6]

The Purine Base: The Key to Target Recognition

Modifications to the heterocyclic purine base are crucial for determining which cellular or viral enzymes will recognize and process the nucleoside analog.

-

Substitutions at the C2 and C6 Positions: The functional groups at the C2 and C6 positions of the purine ring dictate the base-pairing identity of the nucleoside (adenine-like vs. guanine-like).

-

2,6-Diaminopurine analogs have shown significant antiviral activity with relatively low cytotoxicity.[6]

-

Guanine derivatives also exhibit prominent antiviral properties.[6]

-

6-Chloropurine serves as a versatile synthetic intermediate, allowing for facile conversion to adenine, guanine, and hypoxanthine analogs to probe the SAR landscape.[12]

-

2-Fluoroadenine nucleosides have been investigated as prodrugs for suicide gene therapy applications, demonstrating the diverse therapeutic potential of this scaffold.[15]

-

-

7-Deazapurine Modifications: Replacing the N7 nitrogen of the purine ring with a carbon atom creates 7-deazapurine analogs. This modification can alter the hydrogen bonding pattern and electronic properties of the nucleobase. Studies on 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides revealed an interesting phenomenon: while the nucleosides themselves had only modest anti-HCV activity, their 5'-triphosphate forms were potent inhibitors of the viral polymerase.[10] This finding underscores a critical aspect of nucleoside analog pharmacology: inefficient intracellular phosphorylation can be a major barrier to activity, a challenge often addressed through prodrug strategies.

Mechanism of Action: From Prodrug to Polymerase Inhibitor

The vast majority of 2-deoxy-2-fluoropurine analogs exert their therapeutic effect by targeting viral polymerases.[2] However, they are administered as inactive nucleoside prodrugs that must undergo a series of intracellular transformations to become pharmacologically active.

-

Cellular Uptake: The nucleoside analog enters the cell via nucleoside transporters.

-

Intracellular Phosphorylation: Once inside the cell, the nucleoside is sequentially phosphorylated by host cell kinases to its 5'-monophosphate, diphosphate, and finally, the active 5'-triphosphate form. This phosphorylation cascade is often the rate-limiting step for activation.[10]

-

Inhibition of Viral Polymerase: The 5'-triphosphate analog, mimicking a natural deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA polymerase. Upon incorporation into the growing nucleic acid chain, it can act as a chain terminator, halting further replication.[16]

The critical dependence on cellular kinases for activation has led to the development of sophisticated prodrug approaches. The ProTide (protide) technology, for example, masks the monophosphate group with moieties that are cleaved intracellularly, delivering the monophosphate directly and bypassing the often inefficient initial phosphorylation step.[8] This strategy can dramatically enhance the potency of nucleoside analogs that are poor substrates for the initial kinase.

Mandatory Visualization: Mechanism of Action Workflow

Caption: Intracellular activation pathway of 2-deoxy-2-fluoropurine analogs.

Quantitative SAR Data Summary

The following table summarizes key SAR findings for representative 2-deoxy-2-fluoropurine analogs, linking structural features to their reported biological activities.

| Analog Class | Key Structural Modification(s) | Primary Biological Activity | Example Compound/Finding | Reference(s) |

| 2'-Fluoro-2'-C-Methyl | 2'-F and 2'-C-Me on sugar | Potent Anti-HCV | The triphosphate form of PSI-6130 is a potent inhibitor of HCV RNA-dependent RNA polymerase. | [16] |

| 7-Deazapurine | C7 replaces N7 in purine base | Anti-HCV (as triphosphate) | Nucleoside triphosphates demonstrated potent inhibitory effects against wild-type and S282T mutant HCV polymerases. | [10] |

| L-Nucleosides | L-configuration of the sugar | Anti-HIV-1 | L-adenine derivative 57 showed moderate activity against HIV-1 in PBM cells (EC50 = 3.4 µM). | [12] |

| 4'-Thio-arabinofuranosyl | S replaces O at 4' position | Anti-Herpesvirus | 5-Iodocytosine derivative showed potent and selective anti-HSV-1 and HSV-2 activities. | [6] |

| 4'-Chloromethyl | CH₂Cl at 4' position | Anti-RSV | ALS-8112 (the parent nucleoside of ALS-8176) showed potent anti-RSV activity. | [13] |

| 2-Fluoroadenine | F at C2 of adenine base | Prodrug for Gene Therapy | Evaluated for substrate activity with E. coli PNP for use in suicide gene therapy of cancer. | [15] |

Experimental Protocols

The synthesis and evaluation of novel 2-deoxy-2-fluoropurine analogs require robust and reproducible methodologies. The following protocols represent standard, field-proven approaches.

Protocol 1: Convergent Synthesis of a 2'-Deoxy-2'-fluoro-2'-C-methylpurine Nucleoside

This protocol outlines a common convergent strategy, which involves preparing the modified sugar and the nucleobase separately before coupling them.[1][9] This approach is highly versatile for creating a library of analogs.

Step-by-Step Methodology:

-

Preparation of the Glycosyl Donor:

-

Start with a commercially available, appropriately protected 2-deoxy-2-fluoro-2-C-methyl-D-ribono-γ-lactone.[8]

-

Reduce the lactone to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent like toluene at low temperature (-78 °C).

-

Protect the resulting anomeric hydroxyl group as an acetate or other suitable leaving group by reacting with acetic anhydride in pyridine to form the activated glycosyl donor.

-

-

Preparation of the Nucleobase:

-

Select the desired purine base (e.g., 6-chloropurine or 2-amino-6-chloropurine).

-

Silylate the purine base using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent such as acetonitrile. This increases its solubility and nucleophilicity for the subsequent coupling reaction.

-

-

Glycosylation (Coupling Reaction):

-

Dissolve the silylated purine base and the activated glycosyl donor in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C and allow the reaction to warm to room temperature or heat as necessary.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and perform an aqueous workup.

-

-

Purification and Deprotection:

-

Purify the resulting protected nucleoside using silica gel column chromatography.

-

Remove the protecting groups (e.g., benzoyl groups on the sugar) by treating with a solution of ammonia in methanol.

-

Evaporate the solvent and purify the final deprotected nucleoside by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Final Derivatization (if necessary):

-

The 6-chloropurine nucleoside can be converted to the corresponding adenine, guanine, or other analogs through nucleophilic substitution reactions.[12]

-

Mandatory Visualization: Synthetic Workflow

Caption: Convergent synthesis strategy for 2-deoxy-2-fluoropurine analogs.

Protocol 2: In Vitro Antiviral Activity Evaluation (HCV Replicon Assay)

This protocol describes a cell-based assay to determine the efficacy of synthesized compounds against Hepatitis C Virus replication.[10]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture Huh-7 cells harboring an HCV subgenomic replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (to maintain selection for replicon-containing cells).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).

-

Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

-

Assay Procedure:

-

Seed the Huh-7 replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Remove the old medium and add fresh medium containing the serially diluted test compounds. Include a positive control (a known HCV inhibitor) and a negative control (vehicle only).

-

Incubate the plates for a defined period (e.g., 72 hours).

-

-

Quantification of HCV Replication:

-

If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity using a commercial assay kit and a luminometer.

-

Alternatively, extract total RNA from the cells and quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).

-

-

Cytotoxicity Assay:

-

In parallel, treat naive Huh-7 cells (without the replicon) with the same concentrations of the test compounds.

-

After the incubation period, assess cell viability using a standard method such as the MTS or MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.

-

Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.

-

Conclusion and Future Directions

The structure-activity relationship of 2-deoxy-2-fluoropurine analogs is a rich and complex field that has already yielded life-saving therapeutics. The strategic placement of a fluorine atom at the 2'-position of the sugar ring provides a powerful foundation, enhancing metabolic stability and promoting a bioactive conformation. Key insights have demonstrated the synergistic effect of additional modifications, such as the 2'-C-methyl group for anti-HCV activity and 4'-substitutions for targeting other viruses like RSV.

Despite these successes, challenges remain. Overcoming inefficient intracellular phosphorylation is paramount, and the continued development of innovative prodrug strategies will be essential for unlocking the full potential of novel analogs.[8][10] Furthermore, as new viral threats emerge, the rapid and rational design of analogs targeting their specific polymerases will be critical.

Future research should focus on:

-

Exploring Novel 4'-Substitutions: The 4'-position remains a promising but underexplored site for introducing diversity and targeting different viral polymerases.[14]

-

Expanding the ProTide and other Prodrug Platforms: Applying advanced prodrug technologies to promising but poorly phosphorylated nucleoside scaffolds could revitalize candidates that previously failed.

-

Investigating L-Nucleosides: A more systematic exploration of L-nucleosides may yield candidates with unique activity profiles and improved safety.[12]

By building upon the foundational SAR principles outlined in this guide, researchers and drug developers can continue to innovate, designing highly specific and potent 2-deoxy-2-fluoropurine analogs to combat a wide range of viral diseases and cancers.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Guide to the Discovery and Synthesis of Novel Purine Nucleoside Analogs

Foreword: The Enduring Therapeutic Legacy and Future Promise of Purine Nucleosides

Purine nucleoside analogs represent a cornerstone of modern pharmacotherapy, forming a class of small molecules with profound impact in oncology and virology.[1][2] From the pioneering anti-herpes activity of Acyclovir to the treatment of HIV and hepatitis, these molecules function by mimicking endogenous building blocks of DNA and RNA, thereby disrupting viral replication or cancerous cell proliferation.[3][4] Despite decades of success, the rise of drug resistance and the emergence of new viral threats necessitate a continuous evolution in their design and synthesis.[2][5] This guide provides a technical deep-dive into the strategic considerations, core synthetic methodologies, and bio-evaluation workflows that underpin the discovery of next-generation purine nucleoside analogs. It is intended for researchers, scientists, and drug development professionals seeking to navigate this challenging but rewarding area of medicinal chemistry.

Chapter 1: Strategic Foundations: From Target to Hit Identification

The journey to a novel therapeutic begins not in the flask, but with a strategic blueprint. The initial phase is defined by identifying a compelling biological target and employing rational design principles to generate initial "hit" compounds.

The Centrality of the Target

The efficacy of nucleoside analogs hinges on their interaction with key cellular or viral enzymes. The most common targets include:

-

Viral Polymerases (RdRp, RT): RNA-dependent RNA polymerases and Reverse Transcriptases are prime targets for antiviral drugs. Analogs are incorporated into the growing nucleic acid chain, leading to premature termination.[6]

-

Kinases: Both viral and human kinases are responsible for the crucial phosphorylation steps that activate nucleoside analogs to their triphosphate form.[7] Targeting kinases is also a major strategy in oncology.

-

Purine Nucleoside Phosphorylase (PNP): Inhibitors of PNP are explored for applications in T-cell mediated diseases and cancer.[8]

Rational Design in the Digital Age

Modern drug discovery leverages computational tools to predict binding and guide synthetic efforts. Structure-based drug design (SBDD), where the 3D structure of the target protein is known, allows for the virtual docking of candidate molecules. This process helps prioritize compounds with the highest predicted binding affinity, saving significant synthetic effort.

The overall workflow from concept to a validated hit is an iterative process, blending computational and laboratory science.

References

- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday [mdpi.com]

- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a class of inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside: Structure Elucidation and Characterization

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside, a significant purine nucleoside analog.[1][2] Such analogs are of considerable interest in medicinal chemistry and drug development, often exhibiting antitumor properties through mechanisms like DNA synthesis inhibition and apoptosis induction.[1][2] A thorough structural characterization using a suite of spectroscopic techniques is paramount for ensuring the identity, purity, and quality of this compound for research and development purposes.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing a comprehensive understanding of the molecule's structural features. The experimental protocols outlined herein are based on established methodologies for the analysis of modified nucleosides and related halogenated purine derivatives.[3][4][5]

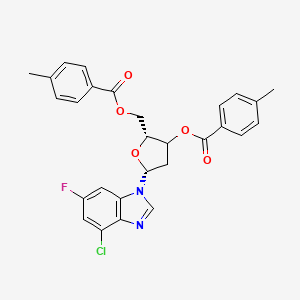

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside, along with the standard numbering convention for the purine and deoxyribose moieties, is presented below.

Caption: Molecular structure of the title compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[4][6][7] For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous resonance assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.15 | s | - | 1H | H-8 |

| 7.95 | d | 8.2 | 4H | H-Toluoyl (ortho to C=O) |

| 7.30 | d | 8.2 | 4H | H-Toluoyl (meta to C=O) |

| 6.50 | t | 6.5 | 1H | H-1' |

| 5.65 | m | - | 1H | H-3' |

| 4.80 | m | - | 1H | H-5'a |

| 4.65 | m | - | 1H | H-5'b |

| 4.50 | m | - | 1H | H-4' |

| 2.80 | m | - | 1H | H-2'a |

| 2.60 | m | - | 1H | H-2'b |

| 2.45 | s | - | 6H | CH₃-Toluoyl |

Interpretation:

-

Aromatic Region (7.0-8.5 ppm): The singlet at 8.15 ppm is characteristic of the H-8 proton on the purine ring. The two doublets at 7.95 and 7.30 ppm, each integrating to 4 protons, are indicative of the two equivalent p-toluoyl groups. The coupling constant of 8.2 Hz is typical for ortho-coupling in a para-substituted benzene ring. The downfield shift of the ortho-protons is due to the deshielding effect of the adjacent carbonyl group.

-

Anomeric Proton (6.50 ppm): The triplet at 6.50 ppm is assigned to the anomeric proton (H-1'). Its multiplicity suggests coupling to the two protons at the 2' position, and its chemical shift is consistent with a β-configuration of the glycosidic bond.

-

Deoxyribose Protons (2.60-5.65 ppm): The remaining protons of the deoxyribose ring appear in the region between 2.60 and 5.65 ppm. The significant downfield shifts of H-3' and the H-5' protons are due to the deshielding effect of the ester linkages to the p-toluoyl groups.

-

Methyl Protons (2.45 ppm): The singlet at 2.45 ppm, integrating to 6 protons, corresponds to the two equivalent methyl groups of the p-toluoyl moieties.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.2, 166.0 | C=O (Toluoyl) |

| 157.5 (d, JCF ≈ 240 Hz) | C-2 |

| 154.0 | C-6 |

| 152.0 | C-4 |

| 144.5 | C-Toluoyl (ipso, C-CH₃) |

| 142.0 | C-8 |

| 130.0 | C-Toluoyl (ortho to C=O) |

| 129.5 | C-Toluoyl (meta to C=O) |

| 126.5 | C-Toluoyl (ipso, C-C=O) |

| 122.0 | C-5 |

| 85.0 | C-1' |

| 82.5 | C-4' |

| 75.0 | C-3' |

| 64.0 | C-5' |

| 38.0 | C-2' |

| 21.8 | CH₃ (Toluoyl) |

Interpretation:

-

Carbonyl Carbons: The signals around 166 ppm are characteristic of the ester carbonyl carbons.

-

Purine Carbons: The carbon atoms of the purine ring are observed in the range of 122-158 ppm. Notably, the C-2 carbon will appear as a doublet with a large coupling constant (JCF) due to the attached fluorine atom. The C-6 carbon is also significantly deshielded by the attached chlorine atom.

-

Deoxyribose Carbons: The carbons of the deoxyribose moiety are found between 38 and 85 ppm.

-

Toluoyl Carbons: The aromatic carbons of the p-toluoyl groups appear in the 126-145 ppm region, and the methyl carbon is observed at approximately 21.8 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

References

- 1. 6-Chloro-2-fluoropurine-9-b-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside | HIBR Gene Diagnostics [hibergene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

The Toluoyl Guardian: An In-depth Technical Guide to the Physicochemical Properties of Toluoyl-Protected Deoxyribosides in Oligonucleotide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. The fidelity of this synthesis hinges on the strategic use of protecting groups, transient molecular shields that ensure the orderly assembly of nucleic acid chains. Among these, the toluoyl group, a derivative of benzoic acid, has carved a niche for itself, particularly in the protection of the hydroxyl functionalities of deoxyribosides.

This technical guide provides a comprehensive exploration of the physical and chemical properties of toluoyl-protected deoxyribosides. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offers field-proven insights into synthetic protocols, and provides a robust framework for understanding the critical role of these building blocks in the construction of synthetic DNA.

The Strategic Imperative for Hydroxyl Protection in Deoxyriboside Chemistry

The synthesis of oligonucleotides is a step-wise addition of monomeric units. To ensure the formation of the correct phosphodiester backbone and prevent unwanted side reactions, the reactive functional groups of the deoxyribose sugar and the nucleobase must be temporarily masked. The 5'- and 3'-hydroxyl groups of the deoxyribose are of particular importance. The 5'-hydroxyl is the site of chain extension, while the 3'-hydroxyl is involved in the formation of the phosphodiester linkage. Unprotected hydroxyl groups can lead to branching, chain termination, and a cascade of other side reactions that compromise the integrity of the final oligonucleotide.

Protecting groups for these hydroxyls must meet a stringent set of criteria: they must be introduced efficiently and selectively, remain stable throughout the various steps of oligonucleotide synthesis, and be removed under mild conditions that do not damage the newly synthesized DNA strand.

Synthesis and Physicochemical Properties of Toluoyl-Protected Deoxyribosides

The toluoyl group, typically introduced as a 3',5'-di-O-toluoyl derivative, offers a balance of stability and reactivity that makes it a valuable tool in the synthetic chemist's arsenal.

Synthesis of the Key Intermediate: 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride

A common and versatile precursor for the synthesis of toluoyl-protected deoxyribonucleosides is 3,5-di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.[1][2] This crystalline solid serves as a stable yet reactive glycosyl donor.

Experimental Protocol: Synthesis of 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride

-

Starting Material: 2-Deoxy-D-ribose.

-

Protection: The 3- and 5-hydroxyl groups of 2-deoxy-D-ribose are esterified using p-toluoyl chloride in a suitable solvent such as pyridine. The reaction is typically carried out at reduced temperatures to control reactivity and is monitored by thin-layer chromatography (TLC).

-

Chlorination: The anomeric hydroxyl group is then converted to a chloride, often using hydrogen chloride in a non-polar solvent like dichloromethane. This step activates the anomeric position for subsequent glycosylation.

-

Purification: The product is typically purified by crystallization, yielding a stable, white solid.

Glycosylation: Building the Protected Deoxyribonucleosides

The toluoyl-protected ribofuranosyl chloride is then coupled with a silylated nucleobase (adenine, guanine, cytosine, or thymine) in a glycosylation reaction. This reaction forms the crucial N-glycosidic bond.

Experimental Protocol: General Glycosylation Procedure

-

Base Silylation: The nucleobase is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to increase its nucleophilicity and solubility in organic solvents.[2]

-

Coupling: The silylated base is reacted with 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranosyl chloride in an aprotic solvent like acetonitrile. A Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), is often employed to facilitate the reaction.[2]

-

Work-up and Purification: The reaction mixture is quenched, and the desired β-anomer is typically isolated and purified by silica gel chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of toluoyl-protected deoxyribosides is essential for their effective use in synthesis.

| Property | Description | Significance in Synthesis |

| Appearance | White to off-white crystalline solids. | Facilitates handling and assessment of purity. |

| Solubility | Generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | Dictates the choice of solvents for reactions, purification (chromatography), and storage. |

| Melting Point | Typically have sharp and defined melting points, indicative of their crystalline nature and purity. For example, 3,5-di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride has a melting point of 117-119 °C.[1] | A key parameter for characterization and quality control. |

| Stability | The toluoyl ester linkages are stable to the mildly acidic conditions used for the removal of 5'-dimethoxytrityl (DMT) groups. They are, however, labile to basic conditions. | This orthogonality is crucial for the stepwise elongation of the oligonucleotide chain. |

Deprotection of the Toluoyl Group: A Critical Step

The kinetics of this deprotection are influenced by several factors, including the specific nucleobase, the steric environment, and the reaction conditions (temperature and concentration of the amine). Generally, the toluoyl group is more stable to aminolysis than the benzoyl group, which can be an advantage in preventing premature deprotection during synthesis. However, this also means that more stringent conditions may be required for its complete removal.

Experimental Protocol: Deprotection of Toluoyl Groups

-

Cleavage and Deprotection: The solid support-bound oligonucleotide is treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55 °C) for several hours. This single step typically cleaves the oligonucleotide from the solid support and removes the toluoyl and other base-labile protecting groups.

-

Work-up: The solid support is filtered off, and the aqueous solution containing the deprotected oligonucleotide is concentrated.

-

Purification: The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).

Toluoyl vs. Benzoyl: A Comparative Analysis

The choice between toluoyl and benzoyl as protecting groups is often dictated by the specific requirements of the synthesis.

| Feature | Toluoyl Group | Benzoyl Group | Rationale for Choice |

| Electronic Effect | The methyl group on the phenyl ring is weakly electron-donating. | No substituent on the phenyl ring. | The electron-donating nature of the methyl group slightly increases the electron density of the carbonyl carbon, making it marginally less susceptible to nucleophilic attack. |

| Stability to Aminolysis | Generally more stable than the benzoyl group. | Less stable than the toluoyl group. | The increased stability of the toluoyl group can be advantageous in preventing premature deprotection during prolonged or complex syntheses. |

| Deprotection Conditions | May require slightly more forcing conditions (longer time or higher temperature) for complete removal. | Can be removed under standard ammonolysis conditions. | The choice depends on the desired balance between on-synthesis stability and ease of final deprotection. |

| Crystallinity | Toluoyl-protected nucleosides are often highly crystalline. | Benzoyl-protected nucleosides are also often crystalline. | High crystallinity can facilitate purification and handling of the building blocks. |

Conclusion: The Enduring Utility of the Toluoyl Protecting Group

The toluoyl group remains a valuable and reliable choice for the protection of deoxyriboside hydroxyls in oligonucleotide synthesis. Its favorable physicochemical properties, including good solubility in organic solvents, high crystallinity, and a stability profile that is orthogonal to the commonly used acid-labile 5'-DMT group, ensure its continued relevance in both academic research and industrial-scale production of synthetic DNA. A thorough understanding of its synthesis, properties, and deprotection kinetics, as outlined in this guide, empowers the modern chemist to leverage the full potential of this important molecular tool.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 6-Chloro-2-Fluoropurine Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Among the vast array of purine analogs, 6-chloro-2-fluoropurine has emerged as a versatile synthetic intermediate, enabling the development of potent and selective modulators of key cellular processes. This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from the 6-chloro-2-fluoropurine core. We will delve into the primary target families, namely Cyclin-Dependent Kinases (CDKs) and viral polymerases, elucidating the mechanism of action and presenting quantitative bioactivity data. Furthermore, this guide offers detailed, field-proven experimental protocols for target identification and validation, empowering researchers to accelerate their drug discovery endeavors in this promising chemical space.

Introduction: The Significance of the 6-Chloro-2-Fluoropurine Scaffold

6-Chloro-2-fluoropurine is a halogenated purine derivative that serves as a critical building block in the synthesis of a diverse range of biologically active molecules.[1] Its strategic halogenation at the C2 and C6 positions provides reactive handles for nucleophilic substitution, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This inherent synthetic tractability has positioned 6-chloro-2-fluoropurine as a valuable starting material for the generation of compound libraries aimed at various therapeutic targets.

The primary focus of this guide is to illuminate the key protein families that are potently and selectively modulated by compounds originating from this scaffold. By understanding these targets and the methodologies to investigate them, researchers can better leverage the 6-chloro-2-fluoropurine core to design next-generation therapeutics.

Key Therapeutic Target Classes

Extensive research has demonstrated that derivatives of 6-chloro-2-fluoropurine exhibit significant activity against two major classes of therapeutic targets: Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation and cancer, and viral polymerases critical for the replication of pathogenic viruses.

Cyclin-Dependent Kinases (CDKs): Master Regulators of the Cell Cycle

CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, govern the progression of the eukaryotic cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anti-cancer drug development.[1][3] Purine analogs have a long-standing history as CDK inhibitors, mimicking the natural ligand ATP to competitively bind to the kinase active site.[3]

A prominent example of a potent CDK inhibitor derived from a related purine scaffold is Roscovitine (also known as Seliciclib).[3][4] While not directly synthesized from 6-chloro-2-fluoropurine in all reported routes, its structure and synthesis are conceptually linked to the modification of the purine core at positions analogous to those of 6-chloro-2-fluoropurine. Roscovitine and its derivatives have demonstrated significant inhibitory activity against several CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[3][5]

The inhibitory profile of Roscovitine and a more recent derivative are summarized in the table below, showcasing the potency and selectivity that can be achieved from a substituted purine scaffold.

| Compound | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK2/cyclin E IC50 (µM) | CDK5/p25 IC50 (µM) | CDK7/cyclin H IC50 (µM) | CDK9/cyclin T IC50 (µM) | Antiproliferative Activity (A549 cells) IC50 (µM) |

| (R)-Roscovitine | 0.65[6] | 0.7[6] | 0.7[6] | 0.16 - 0.2[6] | ~0.7[6] | ~0.7[6] | 13.30 ± 1.05[7] |

| (R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) | - | Potent Inhibition[7] | - | - | - | Potent Inhibition[7] | 0.61 ± 0.06[7] |

Data for compound 4g indicates high inhibition of CDK2 and CDK13, a member of the CDK9 family.

The data clearly indicates that modifications to the purine core can lead to substantial improvements in anti-proliferative activity. The development of these compounds relies on the foundational chemistry enabled by precursors like 6-chloro-2-fluoropurine.

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of the CDK2/Cyclin E complex.[8] Inhibition of this complex by purine-based compounds can lead to cell cycle arrest and prevent the proliferation of cancer cells. The following diagram illustrates this key signaling pathway.

Caption: CDK2/Cyclin E signaling at the G1/S checkpoint.

Viral Polymerases: Halting Viral Replication

Nucleoside analogs are a cornerstone of antiviral therapy.[9] They act by mimicking natural nucleosides and, once incorporated into the growing viral nucleic acid chain by viral polymerases, they lead to chain termination and halt replication.[4][7] The 6-chloropurine scaffold has been successfully utilized to generate nucleoside analogs with potent antiviral activity.

Recent studies have highlighted the potential of 6-chloropurine-based nucleoside analogs as inhibitors of the SARS-CoV RNA-dependent RNA polymerase (RdRp).[10][11] These compounds demonstrate the versatility of the 6-chloropurine scaffold in generating therapeutics beyond oncology.

| Compound | Anti-SARS-CoV Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| Compound 1 | 3.5[10] | >100[10] | >28.6[10] |

| Compound 11 | 5.7[10] | >100[10] | >17.5[10] |

| Mizoribine | 5.8[10] | >100[10] | >17.2[10] |

| Ribavirin | 109.4[10] | >100[10] | >0.9[10] |

Compounds 1 and 11 are nucleoside analogues featuring the 6-chloropurine base.[10]

The data indicates that these 6-chloropurine nucleoside analogs exhibit promising anti-SARS-CoV activity with low cytotoxicity, making them attractive candidates for further development.

Experimental Workflows for Target Identification and Validation

To rigorously identify and validate the therapeutic targets of novel compounds derived from 6-chloro-2-fluoropurine, a multi-pronged experimental approach is essential. This section provides detailed protocols for three key techniques: Affinity Chromatography for target identification, Kinase Inhibition Assays for quantitative characterization, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

Caption: A streamlined workflow for target identification and validation.

Protocol: Target Identification using Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[12]

Objective: To identify proteins that physically interact with a 6-chloro-2-fluoropurine derivative.

Principle: The compound of interest (the "bait") is immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

Methodology:

-

Immobilization of the Ligand:

-

Synthesize a derivative of the 6-chloro-2-fluoropurine compound containing a linker with a reactive functional group (e.g., a primary amine or a carboxylic acid).

-

Covalently couple the linker-modified compound to an activated chromatography resin (e.g., NHS-activated agarose or epoxy-activated agarose) according to the manufacturer's instructions.

-

Thoroughly wash the resin to remove any unreacted compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to a high density and harvest.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the compound-immobilized resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with an unconjugated "mock" resin.

-

Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the resin. This can be achieved by:

-

Competitive elution: Incubating the resin with a high concentration of the free (non-immobilized) compound.

-

Denaturing elution: Boiling the resin in SDS-PAGE loading buffer.

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a common method to quantify the inhibitory potency of a compound against a specific kinase.

Objective: To determine the IC50 value of a 6-chloro-2-fluoropurine derivative against a target kinase.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a substrate by the kinase. The amount of product formed (or ATP consumed) is quantified, and the reduction in kinase activity in the presence of the inhibitor is used to determine the IC50.

Methodology (Luminescence-based ATP detection):

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO.

-

Prepare a kinase reaction buffer containing the purified kinase, its substrate (e.g., a peptide or protein), and any necessary cofactors.

-

-

Kinase Reaction:

-

In a multi-well plate, add the test compound dilutions to the kinase reaction buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). This kit contains luciferase and its substrate, luciferin, which produce light in an ATP-dependent manner.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[13]

Objective: To demonstrate target engagement of a 6-chloro-2-fluoropurine derivative with its putative target protein in intact cells.

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat the cells with the test compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

Harvest the cells and resuspend them in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

-

Cool the samples to room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:

-

Western blotting: Using a primary antibody specific to the target protein.

-

ELISA: For higher throughput.

-

Mass Spectrometry: For proteome-wide analysis.

-

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates that the compound stabilizes the target protein, confirming target engagement.

-

Conclusion and Future Directions

The 6-chloro-2-fluoropurine scaffold represents a privileged starting point for the development of potent and selective inhibitors of key therapeutic targets. This guide has highlighted the significant potential of its derivatives to modulate the activity of Cyclin-Dependent Kinases and viral polymerases, with profound implications for the treatment of cancer and infectious diseases. The provided experimental workflows offer a robust framework for researchers to identify and validate the targets of novel compounds derived from this versatile chemical entity.

Future research in this area should focus on expanding the diversity of substituents at the C2 and C6 positions to explore new target spaces and improve the selectivity and pharmacokinetic properties of these compounds. The application of advanced proteomic techniques in conjunction with the methodologies outlined herein will undoubtedly accelerate the discovery of novel therapeutics based on the 6-chloro-2-fluoropurine core.

References

- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

An In-Depth Technical Guide to 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside: Synthesis, Properties, and Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Novel Purine Nucleoside Analogs

Chemical Identity and Structural Elucidation

The molecule in focus is a synthetically derived 2'-deoxyribonucleoside. Its structure is characterized by a halogenated purine base, 6-chloro-2-fluoropurine, linked via a β-N9-glycosidic bond to a 2-deoxy-D-ribofuranose sugar. The hydroxyl groups at the 3' and 5' positions of the sugar moiety are protected by p-toluoyl groups.

Table 1: Key Components and their Properties

| Component | Chemical Formula | CAS Number | Key Properties |

| 6-Chloro-2-fluoropurine | C₅H₂ClFN₄ | 1651-29-2 | A halogenated purine base, serves as the aglycone. The presence of both chloro and fluoro substituents is expected to modulate its electronic properties and biological activity. |

| 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose | C₂₁H₂₁ClO₅[1] | 3601-89-6 or 4330-21-6[1][2] | A protected 2-deoxyribose sugar, often referred to as Hoffer's chlorosugar. The toluoyl protecting groups enhance solubility in organic solvents and are crucial for directing the stereochemistry of the glycosidic bond formation.[1] |

Strategic Synthesis: A Plausible Pathway

The synthesis of 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside is anticipated to follow a well-established methodology in nucleoside chemistry: the condensation of a purine base with a protected sugar derivative.[3] This approach allows for the controlled formation of the critical N-glycosidic bond with the desired β-anomeric configuration.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: preparation of the activated purine base and the subsequent coupling reaction.

Caption: Proposed synthetic workflow for the target nucleoside.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature for similar nucleoside syntheses.[4]

-

Activation of the Purine Base:

-

Suspend 6-chloro-2-fluoropurine in a suitable aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).

-

Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the purine base is fully dissolved, indicating the formation of the silylated derivative. This step enhances the nucleophilicity of the purine nitrogen for the subsequent coupling reaction.

-

Remove the solvent under reduced pressure to obtain the crude silylated purine.

-

-

Glycosylation Reaction:

-

Dissolve the silylated 6-chloro-2-fluoropurine and 1-chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in a dry aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise to the reaction mixture. The choice of catalyst can influence the anomeric selectivity.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

-

Work-up and Purification:

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired β-anomer.

-

The Scientific Rationale: Understanding the Antineoplastic Potential

The therapeutic promise of 6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside lies in its classification as a purine nucleoside analog. Such compounds are known to exert their cytotoxic effects through several well-defined mechanisms.[5][6][7]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Upon cellular uptake, the toluoyl protecting groups would likely be cleaved by intracellular esterases, releasing the active nucleoside, 6-chloro-2-fluoropurine-2'-deoxyriboside. This active form is then expected to undergo phosphorylation by cellular kinases to its triphosphate derivative.

Caption: Proposed mechanism of action for the target compound.

The triphosphate analog can then interfere with DNA synthesis through two primary pathways:

-

Inhibition of DNA Polymerases: The analog can act as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs), thereby hindering the process of DNA replication.[6]

-

Incorporation into DNA: The analog can be incorporated into the growing DNA strand. The absence of a 3'-hydroxyl group (in the case of some analogs) or the altered electronic nature of the purine base can lead to chain termination or create a structurally flawed DNA that triggers apoptosis (programmed cell death).[7][8]

The presence of both chlorine and fluorine atoms on the purine ring is a key feature. These electron-withdrawing groups can alter the hydrogen bonding properties of the base and potentially enhance its interaction with target enzymes or its stability against metabolic degradation. 6-chloropurine containing nucleosides have shown notable antiviral activities, suggesting their ability to interfere with nucleic acid polymerases.[9][10]

Future Directions and Conclusion

6-Chloro-2-fluoropurine-9-β-D-(3,5-bis-O-(p-toluoyl)-2-deoxy)riboside represents a compelling candidate for further investigation in the field of oncology drug discovery. The synthetic route, while requiring careful optimization, is based on established and reliable chemical transformations. The true value of this compound, however, will be determined through rigorous biological evaluation.

Future research should focus on:

-

Optimized Synthesis and Scale-up: Developing a more efficient and scalable synthesis to produce sufficient quantities for biological testing.

-